4-({[(2-Chloro-4-fluorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
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Overview
Description
4-({[(2-Chloro-4-fluorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a pyridine ring, a nitrile group, and a substituted benzyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2-Chloro-4-fluorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions.
Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.
Substitution with 2-Chloro-4-fluorobenzyl Group: This step involves the reaction of the pyridine derivative with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Oxime Formation: The final step involves the formation of the oxime by reacting the benzyl-substituted pyridine with hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, aldehydes.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nitrile and oxime groups suggests possible interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features are reminiscent of pharmacophores found in drugs targeting neurological disorders, cancer, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it suitable for creating tailored materials.
Mechanism of Action
The mechanism of action of 4-({[(2-Chloro-4-fluorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The nitrile group could form hydrogen bonds or coordinate with metal ions, while the oxime group could participate in nucleophilic or electrophilic reactions.
Comparison with Similar Compounds
Similar Compounds
4-({[(2-Chloro-4-fluorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile: Unique due to its specific substitution pattern and combination of functional groups.
4-({[(2-Chloro-4-fluorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide: Similar structure but with a carboxamide group instead of a nitrile.
4-({[(2-Chloro-4-fluorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylic acid: Contains a carboxylic acid group, which could alter its reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both electron-withdrawing and electron-donating groups provides a balance that can be exploited in various chemical and biological contexts.
This detailed overview should provide a comprehensive understanding of the compound and its potential applications
Properties
IUPAC Name |
4-[(E)-(2-chloro-4-fluorophenyl)methoxyiminomethyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O2/c1-9-13(6-18)11(4-15(21)20-9)7-19-22-8-10-2-3-12(17)5-14(10)16/h2-3,5,7,11H,4,8H2,1H3,(H,20,21)/b19-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKMXUGZGKPHSI-FBCYGCLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C=NOCC2=C(C=C(C=C2)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC(=O)N1)/C=N/OCC2=C(C=C(C=C2)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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